N2-[(furan-2-yl)methyl]-6-methyl-5-nitro-N4-phenylpyrimidine-2,4-diamine
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Overview
Description
N2-[(furan-2-yl)methyl]-6-methyl-5-nitro-N4-phenylpyrimidine-2,4-diamine is a complex organic compound with a unique structure that includes a furan ring, a nitro group, and a pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[(furan-2-yl)methyl]-6-methyl-5-nitro-N4-phenylpyrimidine-2,4-diamine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine core, followed by the introduction of the furan ring and the nitro group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is crucial to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
N2-[(furan-2-yl)methyl]-6-methyl-5-nitro-N4-phenylpyrimidine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The furan ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas are often used.
Substitution: Electrophilic substitution reactions may require Lewis acids like aluminum chloride (AlCl3) as catalysts.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amine derivatives.
Substitution: Formation of substituted furan derivatives.
Scientific Research Applications
N2-[(furan-2-yl)methyl]-6-methyl-5-nitro-N4-phenylpyrimidine-2,4-diamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N2-[(furan-2-yl)methyl]-6-methyl-5-nitro-N4-phenylpyrimidine-2,4-diamine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The furan ring and pyrimidine core may also play roles in binding to specific enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
N2-[(furan-2-yl)methyl]-2′-deoxyguanosine: A compound with a similar furan ring structure.
N6-[(furan-2-yl)methyl]-2′-deoxyadenosine: Another compound with a furan ring, but different core structure.
Uniqueness
N2-[(furan-2-yl)methyl]-6-methyl-5-nitro-N4-phenylpyrimidine-2,4-diamine is unique due to its combination of a furan ring, nitro group, and pyrimidine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-N-(furan-2-ylmethyl)-6-methyl-5-nitro-4-N-phenylpyrimidine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O3/c1-11-14(21(22)23)15(19-12-6-3-2-4-7-12)20-16(18-11)17-10-13-8-5-9-24-13/h2-9H,10H2,1H3,(H2,17,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOHUWQDJHJESPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)NCC2=CC=CO2)NC3=CC=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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